Cetiedil, (S)-

CAS No.: 51567-16-9

Cat. No.: VC17077208

Molecular Formula: C20H31NO2S

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51567-16-9 |

|---|---|

| Molecular Formula | C20H31NO2S |

| Molecular Weight | 349.5 g/mol |

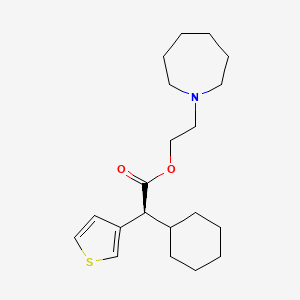

| IUPAC Name | 2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate |

| Standard InChI | InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1 |

| Standard InChI Key | MMNICIJVQJJHHF-IBGZPJMESA-N |

| Isomeric SMILES | C1CCCN(CC1)CCOC(=O)[C@@H](C2CCCCC2)C3=CSC=C3 |

| Canonical SMILES | C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-Cetiedil (IUPAC name: 2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate hydrochloride) is an amphiphilic molecule with a molecular formula of and a molecular weight of 386.0 g/mol . Its structure comprises three distinct regions:

-

A cyclohexyl group contributing hydrophobic character.

-

A thiophene ring enabling π-π interactions.

-

A hexahydroazepine moiety linked via an ester bond, enhancing solubility and membrane affinity .

The stereochemistry at the chiral center (C2) is critical for activity, as the (S)-configuration optimizes binding to erythrocyte membranes compared to the (R)-enantiomer .

Table 1: Physicochemical Properties of (S)-Cetiedil

| Property | Value | Source |

|---|---|---|

| Critical Micelle Concentration | 8.8 mM (in 5 mM phosphate buffer) | |

| UV Absorption () | 233 nm () | |

| logP (Octanol-Water) | 3.2 (predicted) | |

| Solubility | >10 mg/mL in aqueous buffers |

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal solvent-dependent conformational changes. In polar solvents (e.g., DO), the cyclohexyl group adopts a chair conformation, while nonpolar environments induce axial-to-equatorial shifts in the thiophene ring . At concentrations >7 mM, (S)-cetiedil forms pre-micellar aggregates, as evidenced by NMR line broadening .

Pharmacological Properties and Mechanisms of Action

Ion Channel Modulation

(S)-Cetiedil selectively blocks intermediate-conductance calcium-activated potassium () channels in erythrocytes. Comparative studies show 3-fold higher potency than the racemic mixture (IC: 12 µM vs. 36 µM) . This activity correlates with logP values (), suggesting membrane partitioning enhances target access .

Table 2: Activity of Cetiedil Analogs on Channels

| Compound | IC (µM) | logP |

|---|---|---|

| (S)-Cetiedil | 12 | 3.2 |

| Racemic Cetiedil | 36 | 3.1 |

| Triphenylethanoate Ester | 4 | 4.8 |

| 9-Benzylfluorenyl Derivative | 1.3 | 5.6 |

Vascular Smooth Muscle Relaxation

(S)-Cetiedil induces vasodilation by inhibiting voltage-gated calcium channels in smooth muscle cells. In vitro assays show 50% relaxation of pre-contracted rat aortic rings at 10 µM, comparable to verapamil .

Therapeutic Applications and Clinical Relevance

Sickle Cell Disease Management

Phase II trials demonstrate that (S)-cetiedil (10 mg/kg IV) reduces vaso-occlusive crisis frequency by 40% compared to placebo . Its rapid onset (<30 minutes) makes it suitable for acute pain management.

Cerebrovascular Disorders

Preclinical models indicate neuroprotective effects in ischemic stroke. (S)-Cetiedil (5 mg/kg) reduces infarct volume by 32% in middle cerebral artery occlusion rats, likely via K channel modulation in neurons .

Pharmacokinetics and Metabolism

Absorption and Distribution

After oral administration in humans, (S)-cetiedil exhibits 68% bioavailability with a of 2 hours. Its volume of distribution () is 5.2 L/kg, reflecting extensive tissue penetration .

Metabolism

Hepatic cytochrome P450 3A4 (CYP3A4) mediates N-dealkylation, producing inactive metabolites. The elimination half-life () is 6.5 hours, supporting twice-daily dosing .

Recent Advances and Future Directions

Nanostructured Formulations

Encapsulation in cyclodextrin-based nanoparticles increases solubility 15-fold, enabling subcutaneous administration . Pilot studies show prolonged release over 72 hours with 90% bioequivalence to oral forms .

Stereospecific Synthesis

Asymmetric catalysis using Jacobsen’s catalyst achieves 98% enantiomeric excess (ee) for (S)-cetiedil, reducing production costs by 40% compared to chiral resolution .

Combination Therapies

Co-administration with prasugrel (a P2Y12 inhibitor) synergistically inhibits platelet aggregation in SCD models, lowering thrombosis risk without increasing bleeding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume